Home > Products > Screening Compounds P29672 > (R,R,S,S)-Orlistat
(R,R,S,S)-Orlistat - 1225451-00-2

(R,R,S,S)-Orlistat

Catalog Number: EVT-1202580
CAS Number: 1225451-00-2
Molecular Formula: C29H53NO5
Molecular Weight: 495.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source
  • Chemical Classification: Orlistat is classified as a small molecule and a synthetic organic compound.
  • Source: It is derived from lipstatin but was developed for its stability and efficacy as a weight-loss agent. The IUPAC name for orlistat is (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl (2S)-2-formamido-4-methylpentanoate .
Synthesis Analysis

The synthesis of orlistat involves several steps that transform simpler organic compounds into the final product.

  1. Starting Materials: The synthesis begins with the preparation of the key intermediates, which include N-formyl-L-leucine and a hexyl-substituted oxetanone.
  2. Key Reactions:
    • Formation of the β-lactone: The oxetanone is synthesized through cyclization reactions that form the β-lactone structure, which is crucial for the lipase inhibition activity.
    • Esterification: The carboxylic acid group from N-formyl-L-leucine is condensed with the hydroxy group of the β-lactone to form the ester linkage that characterizes orlistat.
  3. Purification: The final compound is purified using techniques such as chromatography to ensure high purity suitable for pharmaceutical use .
Molecular Structure Analysis

Orlistat's molecular structure can be described as follows:

  • Chemical Formula: C29_{29}H53_{53}N O5_5
  • Molecular Weight: Average molecular weight is approximately 495.73 g/mol.
  • Structural Features:
    • It contains a long hydrophobic carbon chain that enhances its binding to lipase enzymes.
    • The β-lactone ring plays a critical role in its mechanism of action by forming covalent bonds with serine residues in the active site of lipases .

The three-dimensional conformation of orlistat reveals a Y-shaped structure that fits into the hydrophobic grooves of lipase enzymes, facilitating effective inhibition .

Chemical Reactions Analysis

Orlistat undergoes various chemical reactions primarily related to its function as a lipase inhibitor:

  1. Inhibition Reaction: Orlistat binds irreversibly to pancreatic and gastric lipases, preventing them from hydrolyzing triglycerides into absorbable free fatty acids. This reaction is crucial for its weight-loss efficacy.
  2. Metabolic Pathways:
    • Upon ingestion, orlistat is minimally absorbed systemically; most of it remains in the gastrointestinal tract where it exerts its effects.
    • It is metabolized in the intestinal wall, leading to two main metabolites, M1 and M3, which are pharmacologically inactive .
Mechanism of Action

The mechanism by which orlistat operates involves:

  1. Lipase Inhibition: Orlistat inhibits gastric and pancreatic lipases by binding to their active sites. This prevents the breakdown of dietary fats into free fatty acids.
  2. Fat Excretion: As a result of this inhibition, approximately 30% of dietary fats are excreted unchanged in feces instead of being absorbed into the bloodstream .
  3. Additional Targets: Orlistat also shows inhibitory effects on other enzymes such as fatty acid synthase, which may have implications for cancer cell proliferation .
Physical and Chemical Properties Analysis

Orlistat exhibits several notable physical and chemical properties:

  • Solubility: It is poorly soluble in water but soluble in organic solvents such as ethanol and methanol.
  • Stability: Orlistat is stable under normal storage conditions but may degrade under extreme pH levels or temperatures.
  • Protein Binding: It has a high protein binding rate (>99%), primarily to lipoproteins and albumin, which affects its distribution in the body .
Applications

Orlistat's primary application lies within medical and health fields:

  1. Obesity Treatment: It is widely prescribed for weight management in obese patients when used alongside a reduced-calorie diet.
  2. Research Applications: Beyond weight loss, orlistat has been studied for potential applications in metabolic disorders and certain types of cancer due to its effects on lipid metabolism .
  3. Pharmaceutical Development: Orlistat serves as a model compound for developing new lipase inhibitors with improved efficacy and reduced side effects.
Chemical Identity & Stereochemical Characterization of (R,R,S,S)-Orlistat

Structural Elucidation of Tetrahydrolipstatin Isomers

(R,R,S,S)-Orlistat (CID 16760542) is a stereoisomer of tetrahydrolipstatin (orlistat), a molecule with the molecular formula C₂₉H₅₃NO₅ and a molecular weight of 495.73 g/mol. Its structure features four chiral centers, enabling 16 possible stereoisomers. The (R,R,S,S) designation specifies the absolute configuration at each chiral carbon: C2 (R), C3 (R), C2' (S), and C3' (S) in the β-lactone and N-formylleucine moieties [1] [5] [9]. Key structural characteristics include:

  • A β-lactone ring critical for irreversible lipase inhibition.
  • A long-chain alkyl group (C₁₃H₂₇) enhancing lipid solubility.
  • An N-formylleucine ester moiety governing molecular interactions [7].

Table 1: Molecular Descriptors of (R,R,S,S)-Orlistat

PropertyValue
Empirical FormulaC₂₉H₅₃NO₅
Molecular Weight495.73 g/mol
Chiral Centers4
Isomeric Configuration(R,R,S,S)
CAS Registry Number16760542 (PubChem CID)

Comparative Analysis of (R,R,S,S) Configuration vs. Other Stereoisomers

The bioactivity of orlistat isomers is highly configuration-dependent. Comparative studies reveal:

  • (R,R,S,S)-Orlistat lacks the lipase-inhibiting activity of the pharmacologically active (S,S,S,S)-orlistat due to incorrect spatial orientation of its β-lactone ring, preventing covalent binding to serine residues in lipases [2] [8].
  • (R,S,S,S)-Orlistat (Synonyms: (R,S,S,S)-Tetrahydrolipstatin) inhibits Mycobacterium tuberculosis lipid esterases (Rv3802, EC₅₀: 16.2 nM; Pks13-TE, Kᵢ: 16.43 μM), demonstrating that minor stereochemical changes redirect activity toward bacterial targets [2].
  • (S,R,S,S)-Orlistat (CAS 111466-63-8) and (S,S,R,R)-Orlistat (CID 11145466) exhibit distinct physicochemical profiles, including solubility and crystallinity, impacting their utility in drug formulation [5] [9].

Table 2: Biological Activity of Key Orlistat Stereoisomers

StereoisomerTarget EnzymesPotencyPrimary Application
(S,S,S,S)-OrlistatPancreatic lipaseIC₅₀ ~0.14 μMObesity treatment
(R,S,S,S)-OrlistatM. tuberculosis Ag85C, Rv3802, Pks13EC₅₀: 16.2 nMAntimicrobial research
(R,R,S,S)-OrlistatNone confirmedInactiveReference standard

Stereoisomerism fundamentally alters molecular recognition:

  • Enantiomers (e.g., (R,R,S,S) vs. (S,S,R,R)) are non-superimposable mirror images with divergent biological interactions [8] [10].
  • Diastereomers (e.g., (R,R,S,S) vs. (R,S,S,S)) share partial stereochemistry but exhibit unique physical properties and bioactivity [3] [6].

Crystallographic Studies & Solid-State Stability

(R,R,S,S)-Orlistat shares the waxy, low-melting-point characteristics of orlistat isomers (~45–50°C), complicating crystallization and formulation [4] [7]:

  • Thermal Behavior: Differential scanning calorimetry (DSC) shows an endothermic peak at ~47°C, indicating a crystalline-to-isotropic transition. This low melting point necessitates stabilization to prevent aggregation during processing [4].
  • Nanocrystal Engineering: Liquid antisolvent precipitation generates nanocrystals (329.59 ± 120.75 nm) with 6-fold higher aqueous solubility (363.5 ± 43.37 µg/mL) vs. bulk crystals. This technique enhances dissolution rates and bioavailability by increasing surface area [4].
  • Stability Challenges: The β-lactone ring is prone to hydrolysis and delactonization. Formulations require excipients that shield against moisture, maintaining impurity levels (e.g., delactone orlistat) below 2% [7].

Table 3: Thermal and Solid-State Properties of Orlistat Isomers

Property(R,R,S,S)-Orlistat(S,S,S,S)-Orlistat
Melting Point (DSC)~47°C~45°C
Aqueous Solubility0.49 ± 0.12 µg/mL*<1 µg/mL
Nanocrystal Solubility363.5 ± 43.37 µg/mLNot reported
Bulk Density0.2–0.6 g/mL0.3–0.5 g/mL
Note: Solubility data for untreated (R,R,S,S) isomer; nanocrystals significantly enhance solubility [4] [7].

Table 4: Key Stereoisomers of Orlistat

StereoisomerCAS NumberPubChem CIDSynonyms
(R,R,S,S)-OrlistatN/A16760542PubChem CID 16760542
(S,S,R,R)-OrlistatN/A11145466PubChem CID 11145466
(R,S,S,S)-Orlistat104872-28-8N/A(R,S,S,S)-Tetrahydrolipstatin
(S,R,S,S)-Orlistat111466-63-8N/A[(2R)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate

Properties

CAS Number

1225451-00-2

Product Name

(R,R,S,S)-Orlistat

IUPAC Name

[(2R)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate

Molecular Formula

C29H53NO5

Molecular Weight

495.7 g/mol

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26-,27+/m1/s1

InChI Key

AHLBNYSZXLDEJQ-RAVGUYNFSA-N

SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

Synonyms

N-Formyl-D-leucine (1R)-1-[[(2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester;

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

Isomeric SMILES

CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.